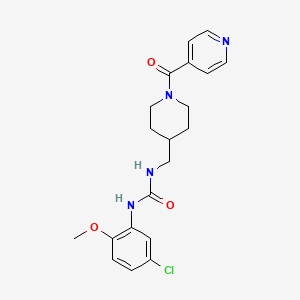

![molecular formula C20H21BrN4OS B2383629 N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391897-68-0](/img/structure/B2383629.png)

N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide” is a complex organic compound. It is a derivative of benzamide, which is widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

The synthesis of benzamide derivatives, such as the compound , can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives involve the condensation of benzoic acids and amines . This reaction is facilitated by the use of a superior and recoverable catalyst, leading to high yields .Applications De Recherche Scientifique

- Metal Surface Interactions : The compound’s self-assembly behavior and coordination with pyridine have been studied on metallic surfaces using scanning tunneling microscopy (STM) . Understanding these interactions can inform material design and catalysis.

- Mechanical Properties : Investigating the mechanical properties of related compounds (e.g., 4-[(4-bromophenyl)ethynyl]pyridine) can provide insights into their use as materials with varying elasticity, brittleness, and plasticity .

- Co-crystal Formation : Recent studies suggest that one polymorph previously identified as “Form III” is actually a co-crystal containing both 4-bromophenyl 4-bromobenzoate and likely 4-bromophenyl 4-nitrobenzoate . Co-crystals have applications in drug delivery and solid-state chemistry.

Materials Science and Surface Chemistry

Supramolecular Chemistry and Crystal Engineering

Propriétés

IUPAC Name |

N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN4OS/c1-2-3-13-27-20-24-23-18(25(20)17-11-9-16(21)10-12-17)14-22-19(26)15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJWLGKCVLJKKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

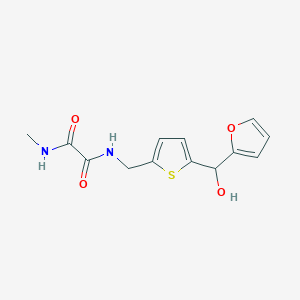

![1-(4-Methoxyphenyl)-4-[(1-pyridin-4-ylpiperidin-3-yl)carbonyl]piperazine](/img/structure/B2383548.png)

![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2383549.png)

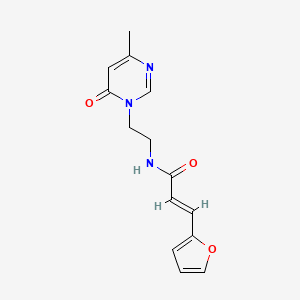

![3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383555.png)

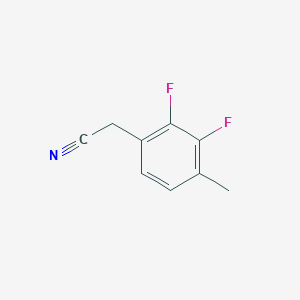

![5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile](/img/structure/B2383556.png)

![3-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383557.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine](/img/structure/B2383560.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383561.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2383563.png)

![9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2383565.png)

![N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2383567.png)